

chemical structure of GPR132 antagonist 1

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Compound of Interest

Compound Name: GPR132 antagonist 1

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An In-depth Technical Guide to GPR132 Antagonist 1

This guide provides a comprehensive overview of **GPR132 antagonist 1**, also known as NOX-6-18, a molecule of significant interest in the fields of metabolic disease and inflammation research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical structure, biological activity, and the methodologies used for its characterization.

Introduction to GPR132 (G2A Receptor)

G protein-coupled receptor 132 (GPR132), also known as G2A, is a member of the proton-sensing GPCR subfamily that is implicated in a variety of physiological and pathological processes.^[1] It is expressed in immune cells such as macrophages and lymphocytes and plays a role in inflammation, immune cell trafficking, and cellular metabolism.^{[2][3]} GPR132 can be activated by various ligands, including lactate and certain oxidized fatty acids, leading to the activation of downstream signaling pathways.^{[2][4]} The receptor couples to multiple G protein subtypes, including Gαq and Gαi, initiating distinct intracellular signaling cascades.^{[4][5]} Given its role in modulating macrophage reprogramming and inflammation, GPR132 has emerged as a promising therapeutic target for conditions like type 2 diabetes and atherosclerosis.^{[6][7]}

Chemical Structure and Properties of GPR132 Antagonist 1

GPR132 antagonist 1 (NOX-6-18) is a selective antagonist developed through rational drug design and functional screening.^[6] Its chemical and physical properties are summarized below.

Property	Value	Reference
IUPAC Name	3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid	[8]
Synonyms	GPR132-B-160, Compound 25, NOX-6-18	[6][8]
CAS Number	898211-21-7	[8]
Molecular Formula	C ₁₈ H ₁₇ NO ₅ S	[8]
Molecular Weight	359.4 g/mol	[8]
SMILES	<chem>CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3)C(=O)O</chem>	[8]

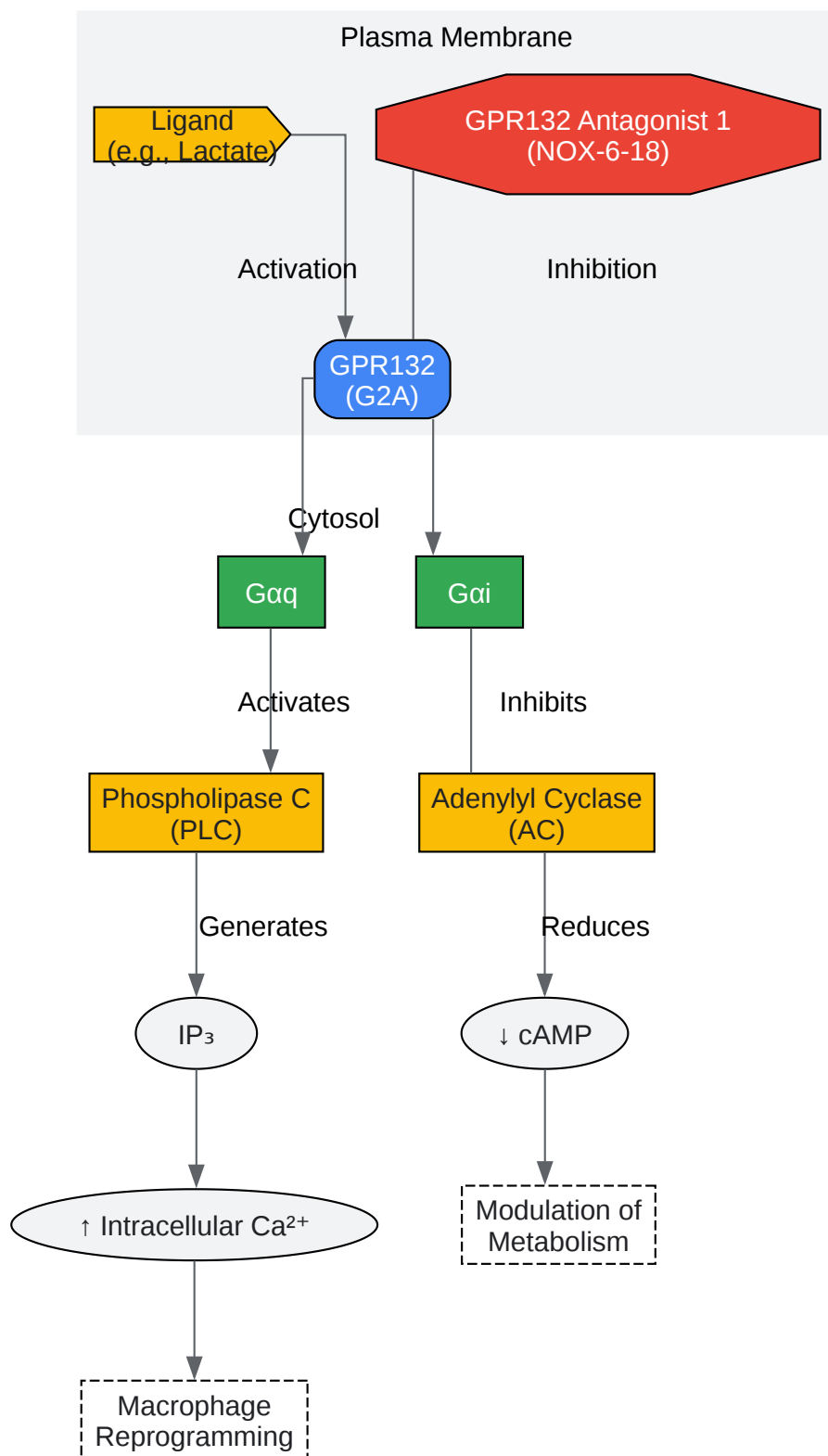
Quantitative Biological Data

The biological activity of **GPR132 antagonist 1** has been characterized through various in vitro assays. The key quantitative data are presented in the table below, providing insights into its potency and functional effects.

Assay Parameter	Value	Description	Reference
GPR132 Antagonism (EC ₅₀)	0.075 μ M	The half-maximal effective concentration for antagonizing GPR132 activity.	[9][10]
Insulin Secretion (EC ₅₀)	0.7 μ M	The half-maximal effective concentration for promoting insulin secretion.	[9][10][11]
GPR132-G α i Coupling (IC ₅₀)	15.17 nM	The half-maximal inhibitory concentration for blocking the coupling of GPR132 to the G α i protein.	[5]

GPR132 Signaling Pathways

GPR132 activation initiates multiple downstream signaling cascades depending on the coupled G protein. The diagram below illustrates the primary pathways associated with GPR132.



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GPR132 receptor signaling pathways.

Experimental Protocols

The characterization of GPR132 antagonists involves a suite of cell-based assays to determine their potency, efficacy, and mechanism of action. Below are detailed methodologies for key experiments.

β-Arrestin Recruitment Assay

This assay is used to screen for compounds that modulate the interaction between GPR132 and β-arrestin, a key event in GPCR desensitization and signaling. The PathHunter™ assay, which relies on enzyme fragment complementation, is a common platform.[\[12\]](#)[\[13\]](#)

- Principle: A cell line is engineered to express the GPR132 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Ligand-induced recruitment of β-arrestin to the receptor brings the fragments together, forming an active β-galactosidase enzyme that generates a chemiluminescent signal.[\[12\]](#)
- Cell Culture and Plating:
 - Culture PathHunter™ CHO-K1 cells expressing human GPR132 and β-arrestin constructs according to the supplier's protocol.[\[13\]](#)
 - Harvest cells in their logarithmic growth phase and resuspend in the appropriate plating medium.
 - Dispense the cell suspension into a 384-well white, clear-bottom assay plate at a predetermined density (e.g., 5,000 cells/well).[\[13\]](#)
 - Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.[\[12\]](#)
- Assay Procedure (Antagonist Mode):
 - Prepare serial dilutions of **GPR132 antagonist 1** in assay buffer.
 - Add the diluted antagonist to the cell plate and incubate for a specified time (e.g., 30 minutes) at 37°C.

- Prepare a solution of a known GPR132 agonist at its EC₈₀ concentration (previously determined in an agonist-mode experiment).
- Add the agonist solution to the wells and incubate for 90 minutes at 37°C.[13]
- Signal Detection:
 - Equilibrate the detection reagent kit to room temperature.
 - Add the detection reagent to each well.
 - Incubate the plate in the dark at room temperature for 60 minutes.[13]
 - Measure the chemiluminescent signal using a compatible plate reader.
- Data Analysis: Calculate the percent inhibition of the agonist response for each antagonist concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration following receptor activation, which is a hallmark of Gαq-coupled GPCR signaling.[14]

- Principle: Cells expressing GPR132 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon Gαq activation, phospholipase C (PLC) is activated, leading to the production of inositol triphosphate (IP₃), which triggers the release of Ca²⁺ from the endoplasmic reticulum. The dye binds to the increased intracellular Ca²⁺, resulting in a significant increase in fluorescence intensity.[15][16]
- Cell Culture and Plating:
 - The day before the assay, seed HEK293T cells into a 96-well or 384-well black, clear-bottom plate. To ensure a robust signal for GPCRs not natively coupled to Gαq, cells can be co-transfected with a promiscuous Gα₁₆ subunit construct along with the GPR132 expression vector.[16]
 - Incubate overnight to allow for cell adherence and protein expression.

- Dye Loading:
 - Prepare a dye loading solution containing Fluo-4 AM and a non-ionic detergent like Pluronic F-127 in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[\[15\]](#)
 - Remove the culture medium from the cells and add the dye loading solution.
 - Incubate the plate for 1 hour at 37°C in the dark.[\[15\]](#)
 - Wash the cells with the assay buffer to remove extracellular dye.
- Assay Procedure:
 - Place the cell plate into a fluorescence plate reader equipped with an integrated liquid handler (e.g., FLIPR or FlexStation).
 - Record a baseline fluorescence reading.
 - The instrument injects the GPR132 antagonist, followed by a GPR132 agonist.
 - Measure the fluorescence intensity in real-time immediately after compound addition.
- Data Analysis: The change in fluorescence (maximum peak - baseline) is proportional to the intracellular calcium concentration. For antagonist characterization, the inhibition of the agonist-induced calcium flux is used to calculate an IC₅₀ value.

cAMP Accumulation Assay

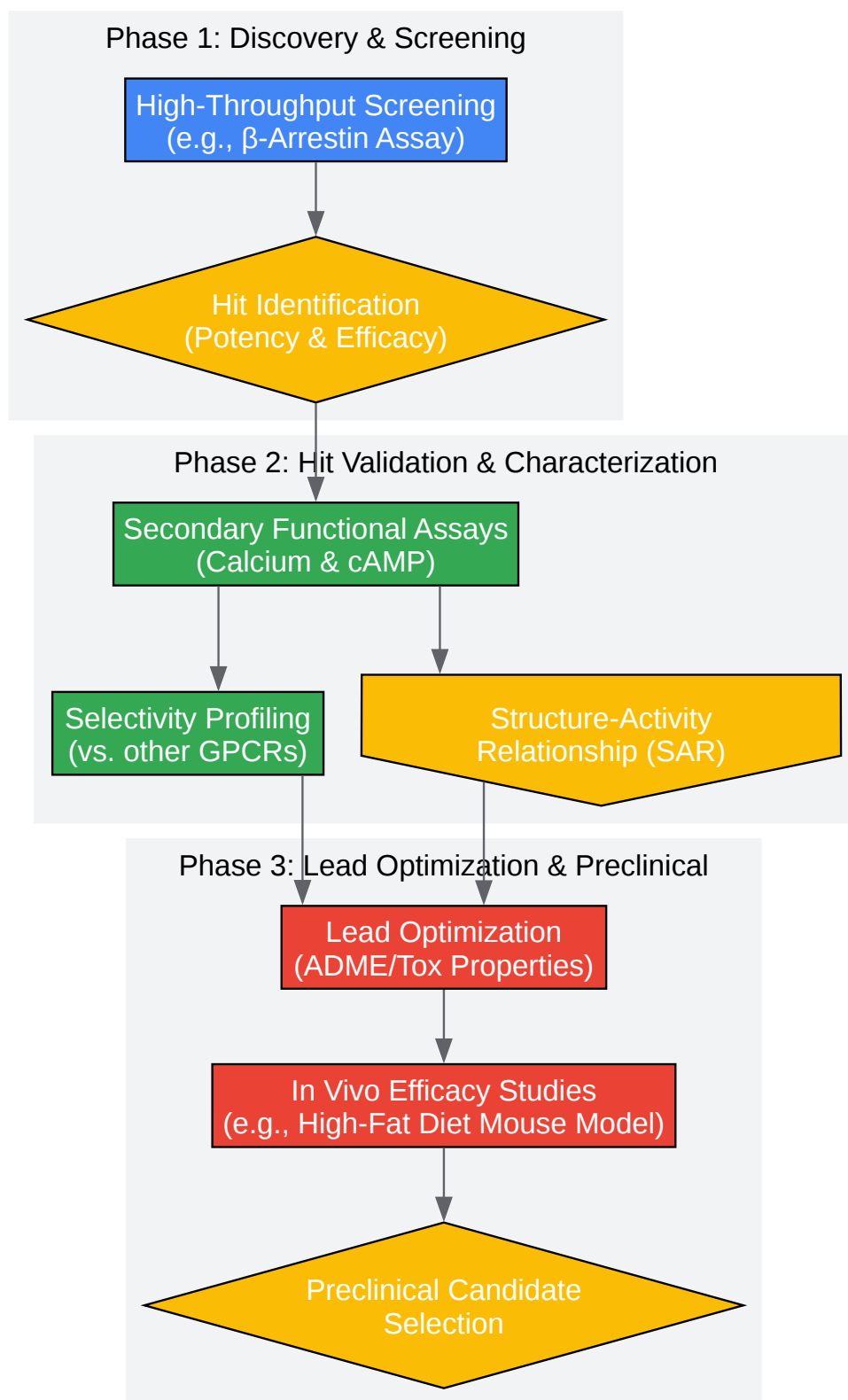
This assay is used to assess the activity of G α i-coupled receptors, which inhibit the production of cyclic AMP (cAMP).

- Principle: G α i activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this decrease, cells are often stimulated with forskolin, a direct activator of adenylyl cyclase, to generate a baseline cAMP signal. The assay then measures the ability of a G α i-coupled receptor agonist to reduce this forskolin-stimulated cAMP level. The antagonist's effect is measured by its ability to reverse the agonist-induced decrease. Competitive immunoassays, such as HTRF or AlphaScreen, are commonly used.[\[17\]](#)[\[18\]](#)

- Cell Culture and Stimulation:
 - Culture CHO-K1 or HEK293 cells expressing GPR132.
 - Harvest and resuspend the cells in a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[\[17\]](#)
- Assay Procedure (Antagonist Mode for Gαi):
 - Dispense cells into a 384-well assay plate.[\[17\]](#)
 - Add serial dilutions of **GPR132 antagonist 1**.
 - Add a GPR132 agonist at its EC₈₀ concentration.
 - Add forskolin to all wells (except negative controls) to stimulate adenylyl cyclase.
 - Incubate the plate at room temperature for a specified duration (e.g., 30 minutes).
- Detection (using a competitive immunoassay):
 - Lyse the cells and add detection reagents. For an HTRF assay, this would include a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate).[\[18\]](#)
 - Incubate to allow for competition between the cellular cAMP and the labeled cAMP-d2 for antibody binding.
 - Read the plate on an HTRF-compatible reader. A high HTRF signal indicates low cellular cAMP, while a low signal indicates high cellular cAMP.
- Data Analysis: The antagonist's potency (IC₅₀) is determined by its ability to reverse the agonist's inhibition of the forskolin-induced cAMP production.

Experimental and Logical Workflow for Antagonist Development

The discovery and characterization of a novel GPR132 antagonist follows a structured workflow, from initial screening to preclinical evaluation.



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Workflow for GPR132 antagonist development.

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